
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside
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Overview
Description
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside: is a synthetic carbohydrate derivative This compound is notable for its complex structure, which includes multiple functional groups such as acetamido, allyl, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The initial step often involves protecting the hydroxyl groups of the glucopyranoside to prevent unwanted reactions. This can be achieved using benzyl groups.
Introduction of Acetamido Group: The acetamido group is introduced by reacting the protected glucopyranoside with acetic anhydride in the presence of a base such as pyridine.
Allylation: The allyl group is introduced through an allylation reaction, typically using allyl bromide and a base like sodium hydride.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.
Substitution: The benzyl groups can be substituted under appropriate conditions, such as using nucleophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the acetamido group.
Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a phase-transfer catalyst.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Azido derivatives or other substituted products depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Derivatives
The synthesis of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside involves multiple steps including controlled benzylation and condensation reactions. The compound serves as a precursor for synthesizing various oligosaccharides and glycosides, which are important in studying glycosylation processes in biological systems.
Synthesis Overview
- Key Reactions :
- Controlled partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside.
- Formation of disaccharides through condensation reactions.
Step | Reaction Type | Product |
---|---|---|
1 | Benzylation | 3,6-di-O-benzyl derivative |
2 | Condensation | Disaccharide formation |
3 | Deprotection | Final product purification |
Biological Activities
The compound exhibits various biological activities, particularly as an inhibitor of glycosyltransferases. This inhibition can significantly affect mucin biosynthesis, which is crucial in cancer biology.
Inhibition of Glycosyltransferases
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside has been shown to inhibit the incorporation of glucosamine into O-glycans, impacting mucin production in cancer cell lines.
Activity Type | Effect on Mucin Production | Reference |
---|---|---|
Glycosylation Inhibition | Suppresses MUC1 expression | |
Adhesion Inhibition | Reduces cell attachment |
Therapeutic Potential
Research indicates that this compound may have therapeutic potential in cancer treatment due to its ability to modulate glycosylation patterns on cell surfaces. This modulation can influence tumor cell metastasis and adhesion properties.
Case Studies
- Breast Cancer : Inhibition of MUC1 expression was observed, leading to reduced invasiveness of breast cancer cells (MDF-7) when treated with the compound.
- Endometrial Carcinoma : Studies demonstrated that inhibiting O-glycan elongation limits MUC1 incorporation into the cell membrane, affecting the adhesive properties of endometrial carcinoma cells.
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside largely depends on its application. In medicinal chemistry, it may act by mimicking natural glycosides, thereby interacting with specific enzymes or receptors. The acetamido group can form hydrogen bonds with biological targets, while the benzyl and allyl groups can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
- Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose
Uniqueness
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological molecules. The presence of both allyl and benzyl groups at distinct positions provides a unique combination of steric and electronic effects, making it a valuable compound for specialized applications.
This detailed overview should provide a comprehensive understanding of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside, its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside is a complex glycoside that has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.
Synthesis
The synthesis of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside involves controlled partial benzylation of allyl derivatives of 2-acetamido sugars. The process typically yields a mixture of products, including di- and tri-O-benzyl derivatives, which can be further processed to isolate the desired compound. This synthetic route is crucial as it allows for the modification of glycosidic structures, enhancing their biological activity and specificity .
Inhibition of Glycosidases
Research indicates that benzyl glycosides, including Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside, exhibit significant inhibitory effects on glycoside hydrolases, particularly α-glucosidases. These enzymes play a vital role in carbohydrate metabolism, and their inhibition can be beneficial in managing conditions like diabetes by slowing down glucose absorption .
Table 1: Inhibitory Activity on Glycosidases
Compound | Kinact (×10⁻³ s⁻¹) | Ki (μM) | Kinact/Ki (M⁻¹ s⁻¹) |
---|---|---|---|
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside | Data not available | Data not available | Data not available |
Allylic carbocyclic inhibitors | 16.6 ± 0.9 | 96 ± 22 | 173 ± 49 |
This table summarizes the kinetic parameters for various inhibitors, highlighting the potency of benzyl derivatives against glycosidases.
Case Studies
- Colon Cancer Cell Line Study : In vitro studies on LS174T colon cancer cells demonstrated that benzyl derivatives inhibited mucin glycosylation, which is crucial for cancer cell proliferation and metastasis. The compounds led to a reduction in fully glycosylated mucins, indicating potential therapeutic applications in oncology .
- Glycan Chain Elongation : Another study reported that O-benzyl-N-acetyl-alpha-D-galactosaminide (a related compound) inhibited alpha2,3-sialylation in mucus-secreting HT-29 cells. Long-term exposure resulted in the accumulation of glycoproteins in cytoplasmic vesicles, suggesting a disruption in normal cellular processing pathways .
The biological activity of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside can be attributed to its ability to covalently bind to active sites of glycoside hydrolases. This binding prevents substrate access and effectively inhibits enzyme activity. The proposed mechanism involves the formation of a stable enzyme-inhibitor complex that is resistant to dissociation, leading to prolonged inhibition .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-3-14-30-24-22(26-18(2)27)25(31-16-20-12-8-5-9-13-20)32-21(23(24)28)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXYTEIQFPXSSW-JYSSUKAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside in carbohydrate synthesis?
A1: this compound serves as a crucial building block in synthesizing complex oligosaccharides. [, ] Its structure allows for selective modifications at various positions, enabling the construction of diverse carbohydrate molecules. For instance, it acts as a glycosyl acceptor, reacting with glycosyl donors like 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide to form disaccharide structures. [] This controlled assembly of carbohydrates is essential for understanding their biological roles and developing potential therapeutics.
Q2: How does the allyl protecting group in this compound contribute to its synthetic utility?
A2: The allyl group in this compound serves as a protecting group for the hydroxyl group at the 3-position. [] This is crucial as it prevents unwanted side reactions at this position during synthesis. Additionally, the allyl group offers versatility. It can be selectively removed under mild conditions using reagents like chloro(tristriphenylphosphine)rhodium(I), revealing the free hydroxyl group for further modifications. [] Alternatively, it can undergo an interesting intramolecular O→N migration followed by reduction to a propylamino group, demonstrating its potential in generating diverse structures. [] This flexibility makes the compound valuable in constructing complex carbohydrates with defined structures.
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